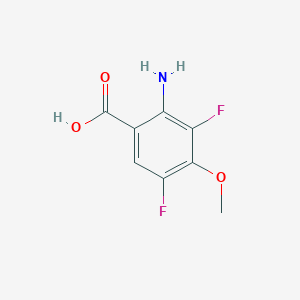

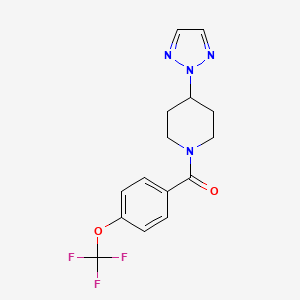

2-Amino-3,5-difluoro-4-methoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3,5-difluoro-4-methoxybenzoic acid (DFMBA) is a chemical compound that belongs to the family of benzoic acids. It has been extensively studied for its potential applications in the field of medicinal chemistry. DFMBA is a white crystalline powder that is soluble in water and organic solvents.

科学的研究の応用

Mimicking β-Strand in Peptides

An unnatural amino acid, synthesized from 5-amino-2-methoxybenzoic acid among other components, mimics the hydrogen-bonding functionality of a tripeptide β-strand. This amino acid, referred to as “Hao,” can be incorporated into peptides using standard peptide synthesis techniques. It forms β-sheetlike hydrogen-bonded dimers in solution, demonstrating its potential for designing peptide structures (Nowick et al., 2000).

Synthesis of Pharmaceutical Intermediates

The compound 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, derived from a similar methoxybenzoic acid, is an intermediate in synthesizing amisulpride, an antipsychotic medication. This synthesis process demonstrates the role of methoxybenzoic acid derivatives in pharmaceutical manufacturing (Wang Yu, 2008).

Inhibiting Enzymatic Activities

2-Amino-3,4-dihydroxy-5-methoxybenzoic acid, a compound isolated from Cyclocarya paliurus leaves, exhibits significant inhibitory activities against alpha-glucosidase and glycogen phosphorylase. These findings highlight its potential therapeutic applications in regulating glucose metabolism (Li et al., 2008).

Advancements in Peptide Synthesis

3-Methoxy-4-phenoxybenzoyl group, utilized for exocyclic amino group protection in nucleosides, offers enhanced stability and selectivity in oligodeoxyribonucleotide synthesis. This highlights the role of methoxybenzoic acid derivatives in improving peptide synthesis methodologies (Mishra & Misra, 1986).

Exploration in Material Science

Polyaniline-3-amino-4-methoxybenzoic acid copolymers demonstrate high adsorption capacity for Pd(II), indicating their potential in separating and recovering palladium from automotive catalysts. This study underscores the applicability of such compounds in material recovery and environmental protection (Zhong et al., 2017).

作用機序

Target of Action

Similar compounds have been used in the synthesis of various bioactive molecules, suggesting that this compound may interact with a range of biological targets .

Mode of Action

Based on its chemical structure, it may undergo various chemical reactions such as nucleophilic substitution or oxidation

Biochemical Pathways

Similar compounds have been involved in the synthesis of complex molecules like substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo . These molecules can interact with various biochemical pathways, influencing cellular processes.

Pharmacokinetics

Factors such as its molecular weight (20314 g/mol) and chemical structure suggest that it may have certain pharmacokinetic properties

Result of Action

Its potential to participate in the synthesis of various bioactive molecules suggests that it may have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

2-amino-3,5-difluoro-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-14-7-4(9)2-3(8(12)13)6(11)5(7)10/h2H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLZYYRNYHZXDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)N)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2440599.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2440602.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2440604.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2440607.png)

![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione dihydrochloride](/img/structure/B2440608.png)

![N-(3-chloro-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2440612.png)

![5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2440614.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2440617.png)

![1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone](/img/structure/B2440618.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2440619.png)